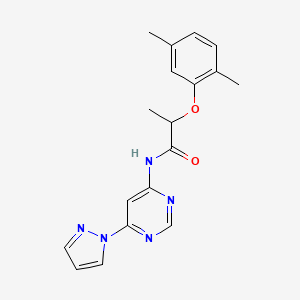

![molecular formula C20H20N2O4 B2924816 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 371207-99-7](/img/structure/B2924816.png)

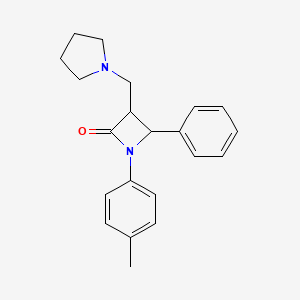

2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .

Synthesis Analysis

Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of these compounds is based on a core structure of 2-amino-4H-pyran-3-carbonitrile . Because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Chemical Reactions Analysis

The reaction of racemic 2-amino-4H-pyrans with N-bromosuccinimide (NBS), in dichloromethane, at room temperature, is a very quick, regio, stereoselective, and high yielding process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure and the specific functional groups they contain .Wissenschaftliche Forschungsanwendungen

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

The derivatives of 4H-pyrano[3,2-c]quinoline, which share a core structure with the specified compound, have been studied for their photovoltaic properties. Films of these derivatives are deposited using the thermal evaporation technique, demonstrating potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests that the chemical structure of interest may hold potential in the development of new materials for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties for Electronic Applications

The structural and optical properties of similar 4H-pyranoquinoline derivatives have been analyzed, revealing polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for understanding how modifications to the pyranoquinoline core structure, including variations similar to 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, can affect material performance in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research into pyranopyrazole derivatives, which are structurally related, has demonstrated significant corrosion inhibition efficiency for mild steel in acidic solutions. This highlights the potential application of the specified compound in corrosion protection, suggesting that its structural features might contribute to effective corrosion inhibition mechanisms (Yadav, Gope, Kumari, & Yadav, 2016).

Electrocatalytic Multicomponent Synthesis

An electrocatalytic multicomponent chain transformation involving derivatives similar to the compound has been employed to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process, conducted under neutral conditions, underscores the compound's relevance in facilitating multicomponent synthesis, potentially offering a pathway to a variety of organic compounds with diverse applications (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Antibacterial and Antioxidant Properties

The synthesis and application of pyrano[3,2-b]pyran derivatives, leveraging a multicomponent reaction including aromatic aldehydes, demonstrate significant antibacterial and antioxidant properties. This suggests that variations in the pyrano[3,2-b]pyran core structure, akin to the compound of interest, could be explored for their potential in medicinal chemistry, particularly in developing new antimicrobial and antioxidant agents (Memar, Khazdooz, Zarei, & Abbaspourrad, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-4-9-24-15-8-6-5-7-13(15)17-14(11-21)19(22)26-16-10-12(2)25-20(23)18(16)17/h5-8,10,17H,3-4,9,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAZZCGNSKFQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2924734.png)

![2-(benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2924737.png)

![2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B2924742.png)

![5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole](/img/structure/B2924744.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2924749.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)